molecular formula C17H18N2O4 B259564 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine

1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine

Cat. No. B259564
M. Wt: 314.34 g/mol
InChI Key: ISLQHSSWJKPVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine, also known as FMMP, is a chemical compound that has gained significant attention in the field of scientific research. This molecule is a piperazine derivative and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied as a potential treatment for Parkinson's disease. In cancer research, 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine has been shown to have anti-tumor activity and has been studied as a potential chemotherapeutic agent. In drug development, 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the activity of enzymes such as tyrosine kinase, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce anxiety and depression-like behaviors. It has also been shown to have anti-tumor activity and inhibit cancer cell proliferation. In addition, it has been shown to have anti-inflammatory effects and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine in lab experiments is its potential therapeutic applications in various fields. It is also relatively easy to synthesize and can be obtained in a pure form using column chromatography. However, one of the limitations of using 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine. One of the potential applications is in the development of new drugs for the treatment of various diseases such as Parkinson's disease and cancer. Further studies are needed to fully understand the mechanism of action of 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine and its potential therapeutic applications. In addition, studies are needed to investigate the safety and toxicity of 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine is a piperazine derivative that has gained significant attention in the field of scientific research. It has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug development. The synthesis of 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furoyl)piperazine in the presence of a base. 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine involves the reaction of 3-methoxybenzoyl chloride with 1-(2-furoyl)piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain a pure form of 1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine.

properties

Product Name

1-(2-Furoyl)-4-(3-methoxybenzoyl)piperazine

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C17H18N2O4/c1-22-14-5-2-4-13(12-14)16(20)18-7-9-19(10-8-18)17(21)15-6-3-11-23-15/h2-6,11-12H,7-10H2,1H3

InChI Key

ISLQHSSWJKPVKF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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